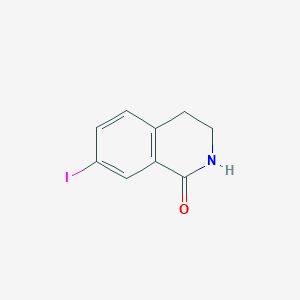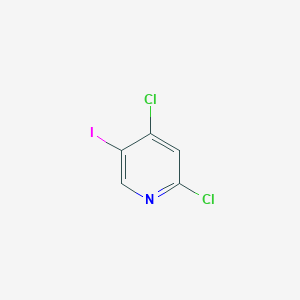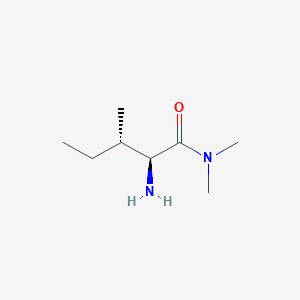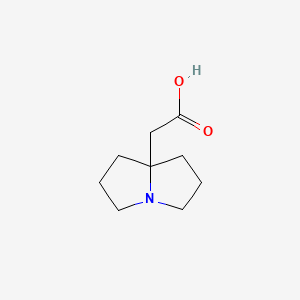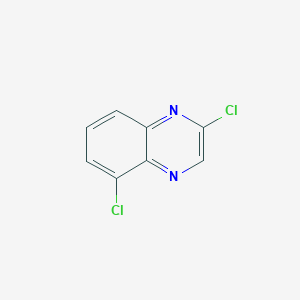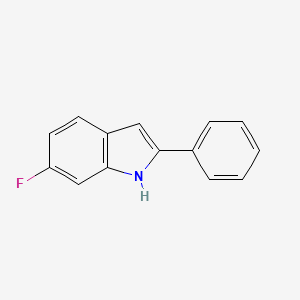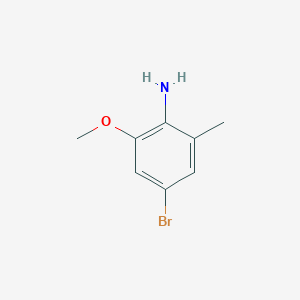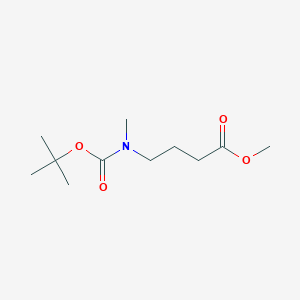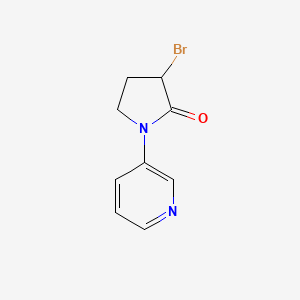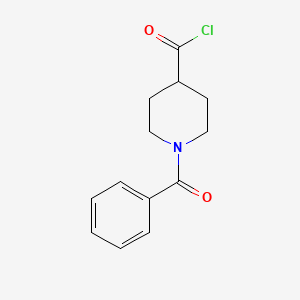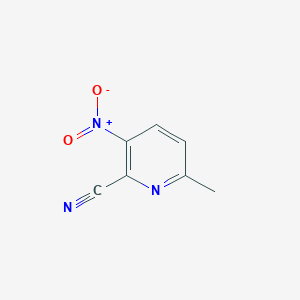![molecular formula C14H11ClN2 B1311316 7-Chlor-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridin CAS No. 1026076-88-9](/img/structure/B1311316.png)
7-Chlor-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Pyrrolopyrazinderivate, einschließlich 7-Chlor-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridin, haben eine signifikante antimikrobielle Wirkung gezeigt. Diese Verbindungen können potente Inhibitoren des bakteriellen und pilzlichen Wachstums sein, was sie wertvoll für die Entwicklung neuer Antibiotika und Antimykotika macht .
Entzündungshemmende Eigenschaften
Das entzündungshemmende Potenzial von Pyrrolopyrazinderivaten ist ein weiterer interessanter Bereich. Sie können zur Behandlung von Entzündungsstörungen eingesetzt werden, indem sie die Produktion von pro-inflammatorischen Zytokinen und Mediatoren hemmen .
Antivirene Anwendungen
Diese Verbindungen haben auch antivirale Aktivitäten gezeigt, die bei der Behandlung von Virusinfektionen genutzt werden könnten. Ihr Wirkmechanismus beinhaltet häufig die Hemmung der Virusreplikation oder -assemblierung .
Antioxidative Effekte
Die antioxidativen Eigenschaften von Pyrrolopyrazinderivaten machen sie zu Kandidaten für die Bekämpfung oxidativer Stress-bedingter Erkrankungen. Sie können freie Radikale neutralisieren und Zellen vor oxidativem Schaden schützen .
Antitumor- und Antikrebsaktivitäten
Pyrrolopyrazinderivate haben in der Krebsforschung vielversprechend gezeigt, da sie das Tumorwachstum hemmen und die Apoptose in Krebszellen induzieren können. Dies macht sie zu potenziellen Bestandteilen von Antikrebsmedikamenten .
Kinase-Hemmung
Kinase-Inhibitoren sind entscheidend für die Behandlung verschiedener Krankheiten, einschließlich Krebs. Pyrrolopyrazinderivate, wie z. B. This compound, können als Kinase-Inhibitoren wirken und Signalwege stören, die für das Fortschreiten der Krankheit unerlässlich sind .
Behandlung von Stoffwechselstörungen
Forschungen deuten darauf hin, dass Pyrrolopyrazinderivate bei der Senkung des Blutzuckerspiegels wirksam sein können, was therapeutische Anwendungen bei der Vorbeugung und Behandlung von Stoffwechselstörungen wie Diabetes, Hyperlipidämie und Herz-Kreislauf-Erkrankungen bietet .
Arzneimittelforschung und -entwicklung
Die strukturelle Komplexität und die biologische Aktivität von Pyrrolopyrazinderivaten machen sie zu attraktiven Gerüsten in der Arzneimittelforschung. Sie können modifiziert werden, um ihre Wirksamkeit und Spezifität für verschiedene Zielmoleküle zu verbessern, was zur Entwicklung neuartiger Arzneimittel führt .
Wirkmechanismus
Target of Action
The primary target of 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . The FGFR1–4 isoforms mainly consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine derivatives have potent activities against FGFR1, 2, and 3 .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially enhance its bioavailability.
Result of Action
In vitro, 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine derivatives have been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibit the migration and invasion of 4T1 cells .
Action Environment
It is known that the compound’s action can be influenced by various factors, including the presence of fibroblast growth factors and the specific isoform of fgfr that is present .
Eigenschaften
IUPAC Name |
7-chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c1-9-7-11(15)14-13(16-9)8-12(17-14)10-5-3-2-4-6-10/h2-8,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEPJLRNZROUFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)C=C(N2)C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445778 | |
| Record name | 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1026076-88-9 | |
| Record name | 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

